
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is used for proteomics research .
Molecular Structure Analysis
The molecular formula of “2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid” is C4H4N2O2S2, and its molecular weight is 176.22 .Physical And Chemical Properties Analysis
The molecular formula of “2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid” is C4H4N2O2S2, and its molecular weight is 176.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antiepileptic Agents
The 1,3,4-thiadiazole moiety has been found to exhibit anticonvulsant properties, making it a potential candidate for developing new antiepileptic drugs. This application explores the use of thiadiazole derivatives as inhibitors of epileptic seizures and their potential to enhance the treatment of epilepsy .
Anticancer Activity
Researchers have synthesized various 1,3,4-thiadiazolyl compounds and evaluated their cytotoxic activities against different cancer cell lines. This section delves into the potential of thiadiazole derivatives in inhibiting cancer cell growth and their mechanisms of action .
Antimicrobial Properties
The antimicrobial efficacy of 1,3,4-thiadiazole derivatives has been compared to standard drugs like amoxicillin and fluconazole. This application investigates the spectrum of antibacterial and antifungal activities exhibited by these compounds .
Synthesis Precursors
1,3,4-thiadiazole derivatives serve as precursors in the synthesis of other complex molecules with biological significance. This section examines their role in synthetic chemistry and the development of new pharmacologically active agents .
Antinociceptive Effects
Compounds containing the 1,3,4-thiadiazole scaffold have been studied for their effects on nociceptive pathways in the nervous system. This application covers their potential use in managing pain through various stimuli tests .
Protein Kinase Inhibition
Some 1,3,4-thiadiazole derivatives have shown selective activity against specific protein kinases involved in disease pathways. This section discusses their role in targeted therapy for conditions like chronic myeloid leukemia by inhibiting proteins like Abl kinase .
Zukünftige Richtungen
The 1,3,4-thiadiazole moiety, which is present in “2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid”, exhibits a wide range of biological activities . This suggests that “2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid” and its derivatives could be further explored for potential applications in various fields, including medicinal chemistry and drug development .
Eigenschaften
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S2/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGDEPWZLFUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

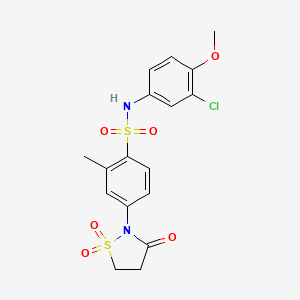

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2899138.png)
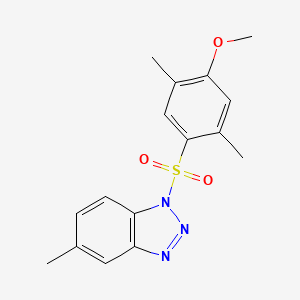
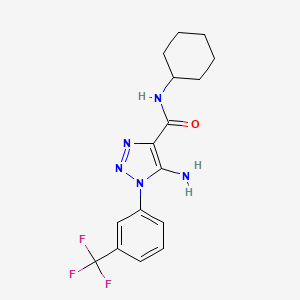
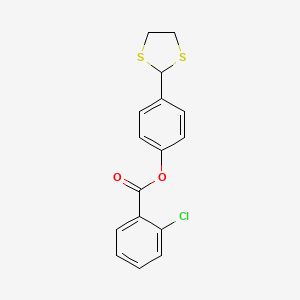
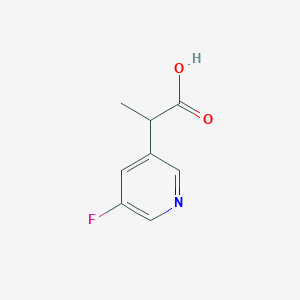
![1-(3-methoxypropyl)-9-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899144.png)

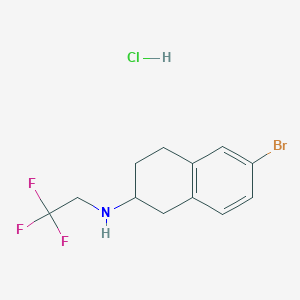

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)
![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)